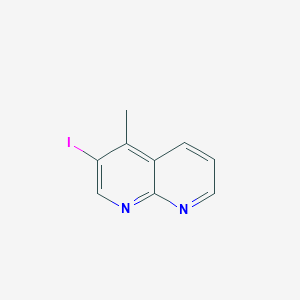

3-Iodo-4-methyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFNQHZRGGYNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Iodo-4-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the electrophilic cyclization of 2-aminonicotinaldehyde with iodine sources such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl). This reaction proceeds under mild conditions and yields high overall efficiency . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under an air atmosphere .

Chemical Reactions Analysis

3-Iodo-4-methyl-1,8-naphthyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives, including 3-iodo-4-methyl-1,8-naphthyridine, have shown promising antimicrobial properties. Research indicates that various naphthyridine compounds exhibit activity against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For instance, compounds derived from naphthyridine have been tested against both Gram-positive and Gram-negative bacteria, with some showing significant activity comparable to standard antibiotics .

- Case Studies : A study by Laxminarayana et al. evaluated multiple 1,8-naphthyridine derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited good activity, particularly against Proteus vulgaris and Bacillus subtilis, suggesting the potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

- In Vitro Studies : Recent investigations have demonstrated that certain naphthyridine derivatives can induce apoptosis in cancer cells. For example, a series of compounds were synthesized and tested against human breast cancer cell lines (MCF7), showing IC50 values that indicate effective cytotoxicity .

- Comparative Efficacy : Compounds derived from 1,8-naphthyridine have been compared to established anticancer drugs like staurosporine. Some derivatives displayed enhanced activity with lower IC50 values than staurosporine, highlighting their potential as effective anticancer agents .

Anti-inflammatory Effects

Naphthyridine derivatives also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Research Findings : Studies have shown that certain naphthyridine compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests their potential application in managing conditions like arthritis and other inflammatory disorders .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has been investigated for additional therapeutic roles:

- Neurological Disorders : Some studies suggest that naphthyridine derivatives may possess neuroprotective properties that could be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis .

- Antiviral Activity : There is emerging evidence that certain naphthyridine compounds may exhibit antiviral properties against specific viral infections, although more research is needed to fully understand these effects .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of naphthyridines, such as nalidixic acid, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the formation of cleavage complexes, ultimately blocking bacterial DNA replication and exerting antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

7-Methyl-2-amino-5-trifluoromethyl-1,8-naphthyridine (3b) and 5-Methyl-2-amino-7-trifluoromethyl-1,8-naphthyridine (5b)

- Structural Differences : These isomers differ in the positions of methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

- Spectroscopic Data :

- 3b : CH₃ at δ 24.6 ppm (¹³C-NMR); CF₃ at δ 133.8 ppm (q, ²JCF₃ = 1 Hz).

- 5b : CH₃ at δ 17.5 ppm; CF₃ at δ 148.1 ppm (q, ²JCF₃ = 4 Hz).

- Impact : Positional isomerism significantly alters electronic environments, affecting reactivity and interaction with biological targets .

1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3)

- Substituents : Chlorobenzyl and chlorophenyl groups enhance lipophilicity.

- Spectroscopic Data :

- Comparison : The carboxamide moiety and halogenated aromatic rings increase molecular weight and influence pharmacokinetics compared to 3-Iodo-4-methyl-1,8-naphthyridine.

Antibacterial Activity

- SA-20-15 (Glycinyl-substituted 1,8-naphthyridine): Exhibits superior activity against Staphylococcus epidermidis and Enterococcus faecalis compared to linezolid. No DNA interaction observed, suggesting a non-intercalative mechanism .

- PH-145 and PH-189 : Demonstrate selective cytotoxicity against ovarian cancer cells without DNA binding .

Urease Inhibition

- Amino-1,8-naphthyridine derivatives (5a–c): Compound 5a shows IC₅₀ comparable to thiourea (reference drug). Substitution at position 2 with amino groups enhances inhibition .

Physicochemical Properties

| Property | This compound | 3b/5b Isomers | 5a3 |

|---|---|---|---|

| Molecular Weight | ~284 g/mol | ~257 g/mol | 424.28 g/mol |

| Halogen Content | I (44.7%) | F (22.2%) | Cl (16.7%) |

| Key Functional Groups | Iodo, Methyl | CF₃, NH₂ | Carboxamide, Cl |

| Solubility | Moderate in DMF | Low in H₂O | Low in H₂O |

Biological Activity

3-Iodo-4-methyl-1,8-naphthyridine is a compound belonging to the 1,8-naphthyridine family, which has garnered considerable attention due to its diverse biological activities. This article will explore its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Overview of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is known for its broad spectrum of biological activities. Compounds in this class have been reported to exhibit:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Activity : Potential in treating different types of cancers.

- Anti-inflammatory and Analgesic Effects : Useful in managing pain and inflammation.

- Neurological Applications : Potential benefits in treating conditions like Alzheimer's disease and depression.

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example, it has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's ability to induce apoptosis in cancer cells has been attributed to its interactions with specific molecular targets.

Case Study: Anticancer Effects

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity .

3. Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, this compound exhibits other pharmacological activities:

- Anti-inflammatory Effects : Compounds within this class have shown the ability to reduce inflammation markers in vitro.

- Neurological Benefits : Potential applications for treating neurodegenerative diseases have been explored due to their ability to cross the blood-brain barrier.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. Notably, its derivatives can inhibit key enzymes involved in DNA replication and cellular proliferation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-iodo-4-methyl-1,8-naphthyridine in laboratory settings?

- Methodological Guidance :

- Use nitrile or neoprene gloves inspected prior to use, and follow proper glove removal techniques to avoid skin contact .

- Wear a full-body chemical-protective suit and respiratory equipment (e.g., N95 mask) when handling concentrated solutions or powders .

- Store the compound in a cool, dry environment to minimize degradation, and request updated SDS (Safety Data Sheets) for long-term storage .

- Dispose of waste via certified hazardous waste handlers, adhering to federal and local regulations .

Q. What synthetic routes are reported for this compound?

- Key Method :

- Direct iodination of 7-methyl-1,8-naphthyridin-4(1H)-one using iodine (I₂), potassium carbonate (K₂CO₃), and dimethylformamide (DMF) as a solvent yields the 3-iodo derivative with 82% efficiency .

- Alternative approaches include functionalizing pre-substituted naphthyridine cores via sp³ C-H activation, as demonstrated in styryl-naphthyridine synthesis (e.g., using Pd catalysis and optimized solvent conditions) .

Q. Which spectroscopic techniques are used to characterize this compound and its derivatives?

- Analytical Workflow :

- IR spectroscopy confirms functional groups (e.g., C-I stretching at ~500 cm⁻¹) .

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns (e.g., m/z 551 M⁺ for a related cytotoxic derivative) .

- ¹H/¹³C NMR resolves substituent positions and methyl/iodo group interactions .

Advanced Research Questions

Q. How do methyl and iodo substituents influence the binding affinity of 1,8-naphthyridines to DNA/protein targets?

- Structure-Activity Insights :

- Methyl groups enhance hydrophobic interactions, as shown in 2-amino-1,8-naphthyridines binding to cytosine in AP-site DNA. Increasing methyl substituents (0 → 3) raised binding constants from 0.03 × 10⁷ M⁻¹ (AND) to 1.9 × 10⁷ M⁻¹ (ATMND) via entropy-driven mechanisms .

- Iodo groups may sterically hinder binding but improve halogen bonding. For example, 3-iodo derivatives in copper(I) complexes exhibit unique photophysical properties due to heavy atom effects .

Q. How can thermodynamic parameters (ΔG, ΔH, ΔS) be experimentally determined for 1,8-naphthyridine-ligand interactions?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy (ΔH) and stoichiometry. For ATMND binding to cytosine, ΔH = −8.9 kcal/mol and ΔS = +12.3 cal/mol·K .

- Fluorescence Titration : Quantifies binding constants (Kₐ) via fluorescence quenching. Example: ATMND’s Kₐ = 19 × 10⁶ M⁻¹ for cytosine .

- Van’t Hoff Analysis : Derives ΔCp (heat capacity change) from temperature-dependent ΔH values. Methylated naphthyridines show ΔCp = −217 cal/mol·K, indicating hydrophobic-driven binding .

Q. What strategies resolve contradictions in substituent effects on biological activity?

- Case Study :

- For cytotoxic 1,8-naphthyridines, substituents at C-3 (e.g., bromophenyl, hydroxy groups) improve MCF7 cell line inhibition (IC₅₀ = 1.47–3.19 μM vs. staurosporine’s 4.51 μM). However, bulky groups like iodophenyl may reduce solubility, requiring trade-off analysis via LogP calculations and molecular docking .

- Compare thermodynamic (ITC) and kinetic (SPR) data to distinguish enthalpic/entropic contributions when substituent effects conflict .

Q. How are in silico tools applied to optimize this compound derivatives for drug discovery?

- Computational Workflow :

- ADMET Prediction : Use tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- PASS Analysis : Predicts therapeutic potential (e.g., antiviral, anticancer activity) based on structural analogs .

- Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., binding to MAO-B or adenosine A1-R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.